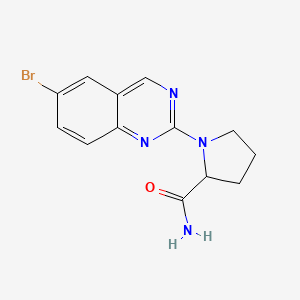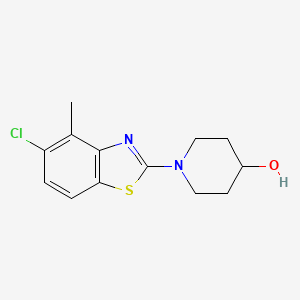![molecular formula C15H22N4O2S B6444495 N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640873-26-1](/img/structure/B6444495.png)
N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide, or CPPS for short, is a cyclic sulfonamide derivative of piperidine and pyrimidine. CPPS is a versatile compound used in a variety of scientific research applications, including drug development and medicinal chemistry. It is also used as a starting material in the synthesis of a variety of compounds, including drugs and pharmaceuticals. CPPS has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
CPPS has been used in a variety of scientific research applications. It is often used as a starting material in the synthesis of drugs and pharmaceuticals. It is also used in medicinal chemistry and drug development, as it can be used to synthesize a variety of compounds. CPPS has also been used in the synthesis of peptides, as well as in the study of enzyme inhibitors and receptor binding.
Mécanisme D'action
CPPS has been found to have a number of biochemical and physiological effects. The exact mechanism of action is still not fully understood, but it is believed that CPPS binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. It is also believed that CPPS may interfere with the action of certain enzymes, which can lead to changes in the body's physiology.
Biochemical and Physiological Effects
CPPS has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the COX-2 enzyme, which is involved in inflammation. CPPS has also been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been found to have anti-microbial and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPPS is a versatile compound that can be used in a variety of scientific research applications. It is relatively easy to synthesize, and the yield is usually high. However, CPPS is not always stable in the presence of oxygen, so it must be stored in an anaerobic environment. It is also not soluble in water, so it must be dissolved in an appropriate solvent before use.
Orientations Futures
CPPS has a wide range of potential future applications. It could be used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme inhibitors and receptor binding. It could also be used in the synthesis of peptides and other compounds. Additionally, CPPS could be used in the study of its biochemical and physiological effects, as well as its potential therapeutic applications.
Méthodes De Synthèse
CPPS can be synthesized in two main ways. The first is by the cyclization of N-acyl-3-piperidinopropanesulfonamide using a Grignard reagent, followed by an acid-catalyzed cyclization. The second method is the condensation of 1-methyl-4-aminopyrimidine and 3-piperidinopropanesulfonamide in the presence of an acid catalyst. Both methods are simple and efficient, and the yield is usually high.
Propriétés
IUPAC Name |
N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c20-22(21,13-5-6-13)18-12-2-1-7-19(9-12)15-8-14(11-3-4-11)16-10-17-15/h8,10-13,18H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYSJBNIOKSHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)NS(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444422.png)

![3-chloro-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444428.png)
![N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444431.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444438.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444448.png)
![1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B6444453.png)
![N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444472.png)
![N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444478.png)
![6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6444480.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6444486.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-4-methoxypiperidine](/img/structure/B6444488.png)
![N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444494.png)
